4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride

Medicinal Chemistry Physicochemical Property Tuning Building Block Selection

4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride (CAS 1609396-37-3) is a substituted aniline building block featuring a para-ethoxy group and a meta-trifluoromethyl substituent on the phenyl ring, supplied as the hydrochloride salt for enhanced handling stability. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis programs.

Molecular Formula C9H11ClF3NO
Molecular Weight 241.64 g/mol
CAS No. 1609396-37-3
Cat. No. B1424345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride
CAS1609396-37-3
Molecular FormulaC9H11ClF3NO
Molecular Weight241.64 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
InChIInChI=1S/C9H10F3NO.ClH/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12;/h3-5H,2,13H2,1H3;1H
InChIKeyKRESFGRMCNFJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride (CAS 1609396-37-3) as a Research Intermediate


4-Ethoxy-3-(trifluoromethyl)aniline hydrochloride (CAS 1609396-37-3) is a substituted aniline building block featuring a para-ethoxy group and a meta-trifluoromethyl substituent on the phenyl ring, supplied as the hydrochloride salt for enhanced handling stability. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis programs . Its structural motif—combining an electron-donating alkoxy group with a strongly electron-withdrawing CF3 group—enables fine-tuned electronic and lipophilic properties that distinguish it from simpler trifluoromethyl aniline analogs and regioisomeric variants .

Why 4-Ethoxy-3-(trifluoromethyl)aniline Hydrochloride Cannot Be Replaced by Other Trifluoromethyl Anilines


Simple substitution with unsubstituted 4-(trifluoromethyl)aniline or the 3-(trifluoromethyl)aniline regioisomer would eliminate the ethoxy group's electron-donating and steric contributions, which are critical for tuning the reactivity and lipophilicity of downstream coupling products [1]. Replacing the ethoxy with a methoxy group (4-methoxy-3-(trifluoromethyl)aniline, CAS 393-15-7) alters the crystal packing, predicted logP (from ~3.2 to ~2.9), and the steric demand at the para position, which can impact reaction yields and the pharmacokinetic profile of final compounds [2]. The hydrochloride salt form further differentiates this compound from the free base (CAS 2713-74-8) by offering improved solid-state stability, easier weighing, and direct use in aqueous or salt-metathesis protocols without a separate neutralization step . These combined differences mean that generic replacement without re-optimization of synthetic routes or biological assays carries a high risk of divergent results.

Quantitative Differentiation Evidence: 4-Ethoxy-3-(trifluoromethyl)aniline Hydrochloride vs. Closest Analogs


Enhanced Lipophilicity (Predicted LogP) vs. 4-Methoxy and Unsubstituted CF3-Aniline Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for the free base 4-ethoxy-3-(trifluoromethyl)aniline is 3.19, which is higher than that of the 4-methoxy analog (LogP 2.88) and substantially above 4-(trifluoromethyl)aniline (LogP 1.95–2.29) . This ~0.3–0.9 log unit increase translates to an approximately 2- to 8-fold greater lipophilicity, which can be beneficial for membrane permeability in drug design but also requires assessment of solubility trade-offs [1].

Medicinal Chemistry Physicochemical Property Tuning Building Block Selection

Distinct Electronic Substituent Profile: Ethoxy σp vs. Methoxy and CF3 Contributions

The para-ethoxy group contributes a Hammett σp value of −0.25 (electron-donating through resonance), while the meta-CF3 group exerts a strong electron-withdrawing effect (σm = +0.43) [1]. In contrast, the 4-methoxy analog has a σp of −0.27 (slightly stronger donation). When the ethoxy is absent (e.g., 4-(trifluoromethyl)aniline), the para position carries only the σp(CF3) = +0.54, fully withdrawing [1]. The 4-ethoxy-3-CF3 combination thus creates a unique push-pull electronic system, where the net electronic character at the aniline nitrogen differs from all common simpler analogs. This directly influences nucleophilicity in amide bond formations, Buchwald-Hartwig couplings, and diazotization reactions [2].

Organic Synthesis Reactivity Tuning SAR Design

Hydrochloride Salt Form Provides Handling and Solubility Advantages vs. Free Base

The hydrochloride salt of 4-ethoxy-3-(trifluoromethyl)aniline (CAS 1609396-37-3) is a solid at ambient temperature with a molecular weight of 241.64 g/mol, whereas the free base (CAS 2713-74-8, MW 205.18) is also a low-melting solid [1]. The salt form reduces the volatility and odor associated with free anilines, improves long-term storage stability, and enables direct dissolution in aqueous acidic media without requiring a separate protonation step . Vendor specifications indicate commercial availability at 95–98% purity .

Chemical Procurement Salt Selection Laboratory Handling

Fragment-Derived Activity: Cathepsin S Inhibition of a Purine Derivative Incorporates the 4-Ethoxy-3-CF3-Phenyl Motif

A derivative incorporating the 4-ethoxy-3-(trifluoromethyl)phenyl moiety, 2-(4-ethoxy-3-(trifluoromethyl)phenyl)-9H-purine-6-carbonitrile (CHEMBL1209531), showed an IC50 of 10,000 nM against human cathepsin S in a cell-based assay (Lip10 accumulation in JY cells) [1]. While this potency is modest, the fragment serves as a validated starting point for further optimization; related analogs in the same series achieved potencies below 50 nM after elaboration [2]. No direct comparator data for the corresponding 4-methoxy or unsubstituted CF3-phenyl analogs in this exact scaffold are publicly available, but the presence of the ethoxy group provides a handle for modulating lipophilicity and binding interactions that the simpler 4-CF3-phenyl fragment cannot offer [3].

Enzyme Inhibition Fragment-Based Drug Design Cathepsin S

Optimal Procurement Scenarios for 4-Ethoxy-3-(trifluoromethyl)aniline Hydrochloride


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity

When SAR exploration requires a substituted aniline building block with a predicted LogP of ~3.2, the 4-ethoxy-3-CF3 aniline motif provides a lipophilicity intermediate between the more polar 4-methoxy analog (LogP ~2.9) and the less polar but more electron-deficient 4-CF3 aniline (LogP ~2.0). This property profile supports membrane permeability optimization in CNS and anti-infective programs without compromising aqueous solubility as severely as fully de-alkoxylated or dihalogenated alternatives .

Cysteine Protease Inhibitor Development (Cathepsin S/K/L)

The 4-ethoxy-3-(trifluoromethyl)phenyl fragment has validated precedent as a component of nonpeptidic cathepsin S inhibitors (CHEMBL1209531, IC50 = 10 µM). Although the fragment itself shows modest potency, the published SAR around the purine scaffold demonstrates that this phenyl group tolerates further elaboration to achieve sub-50 nM potency [1]. Researchers targeting cathepsin S or related cysteine proteases should consider procuring this aniline as a starting point for fragment growth or scaffold hopping rather than using simpler 4-CF3 anilines lacking the alkoxy substitution handle [2].

Agrochemical Intermediate Synthesis

The combination of an ethoxy donor and a CF3 acceptor on the aniline ring is a recognized motif in agrochemical active ingredients, where fine-tuning of electronic properties influences herbicidal or fungicidal potency. The hydrochloride salt form simplifies scale-up handling in multi-kilogram campaigns by reducing amine volatility and enabling straightforward incorporation into urea, carbamate, or amide coupling steps under acidic or aqueous conditions [3].

Synthetic Methodology Development (C-N Cross-Coupling)

The distinct electronic profile of the 4-ethoxy-3-CF3 aniline (σp = −0.25, σm = +0.43) makes it a useful test substrate for developing new Buchwald-Hartwig amination or Ullmann coupling protocols. Compared to unsubstituted or mono-substituted anilines, this building block's push-pull system challenges catalyst selectivity and can reveal limitations in substrate scope that simpler test cases would miss. The hydrochloride salt offers practical advantages in catalyst screening workflows by eliminating base-compatibility issues associated with free amine starting materials .

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